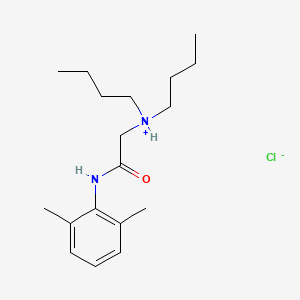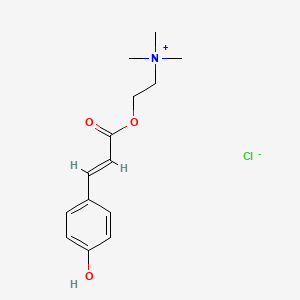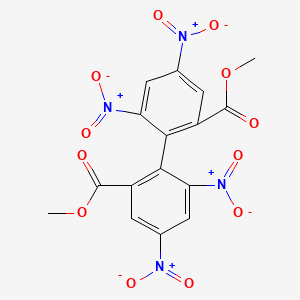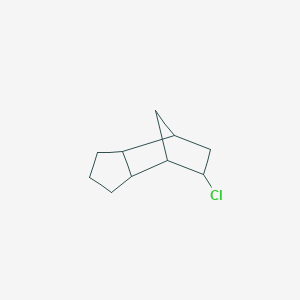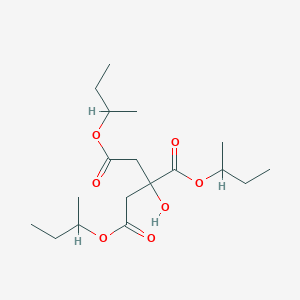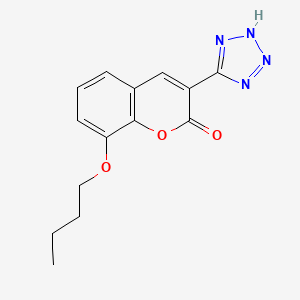
2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Butoxy Group: The butoxy group can be introduced via an etherification reaction, where the hydroxyl group of the benzopyran is reacted with butyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Tetrazolyl Group: The tetrazolyl group can be introduced through a cycloaddition reaction between an azide and a nitrile derivative under thermal or catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization to ensure high purity and yield.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the butoxy group, where nucleophiles such as amines or thiols replace the butoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C)
Substitution: Amines, Thiols, in the presence of a base like sodium hydride (NaH)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Reduced benzopyran derivatives
Substitution: Amino or thio-substituted benzopyran derivatives
科学的研究の応用
2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of complex organic molecules.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2H-1-Benzopyran-2-one, 8-methoxy-: Known for its use in medicinal chemistry and as a fluorescent probe.
2H-1-Benzopyran-2-one, 7-methoxy-:
2H-1-Benzopyran-2-one, 3-methyl-: Utilized in organic synthesis and as a precursor for more complex molecules.
Uniqueness
2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research and industry.
特性
CAS番号 |
76239-30-0 |
|---|---|
分子式 |
C14H14N4O3 |
分子量 |
286.29 g/mol |
IUPAC名 |
8-butoxy-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C14H14N4O3/c1-2-3-7-20-11-6-4-5-9-8-10(13-15-17-18-16-13)14(19)21-12(9)11/h4-6,8H,2-3,7H2,1H3,(H,15,16,17,18) |
InChIキー |
JOLPAQACPXCSPY-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


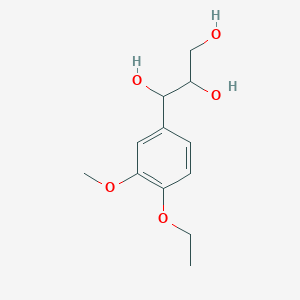
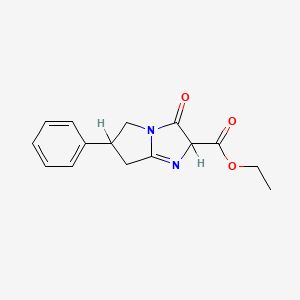
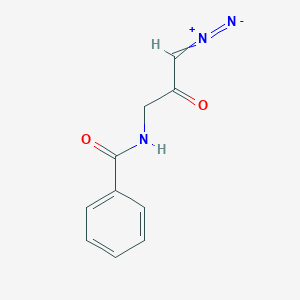
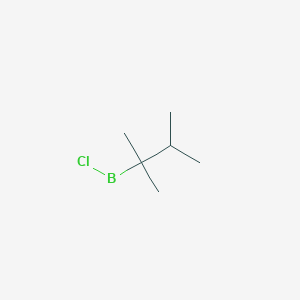
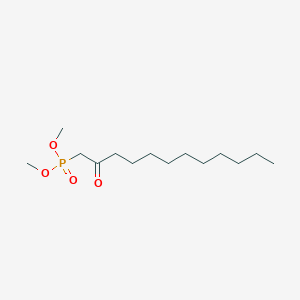

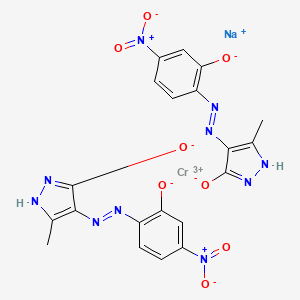
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B14441958.png)
![Diphenyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14441960.png)
